1,5-anhydro-D-mannitol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

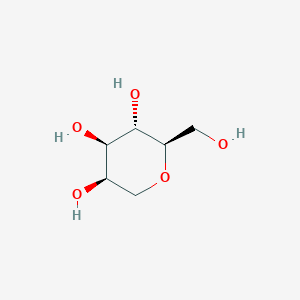

(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314215 |

Source

|

| Record name | 1,5-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-93-3 |

Source

|

| Record name | 1,5-Anhydro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydro-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STYRACITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V415COZ8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,5-anhydro-D-mannitol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of 1,5-anhydro-D-mannitol. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound, also known as styracitol, is a cyclic polyol and an analog of D-mannitol.[1] Its structure consists of a six-membered tetrahydropyran ring with hydroxymethyl and hydroxyl groups attached. The stereochemistry of these groups is crucial for its biological activity.

IUPAC Name: (2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol[1]

Molecular Formula: C₆H₁₂O₅[1]

CAS Number: 492-93-3[1]

Synonyms: Styracitol, 1-Deoxy-D-mannopyranose[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 164.16 g/mol | [1][3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 154-155 °C | [2] |

| Boiling Point | 376.8 °C at 760 mmHg | |

| Density | 1.533 g/cm³ | |

| Solubility | Soluble in water, DMSO, and Methanol. | [2] |

| Optical Rotation | Specific rotation not consistently reported in the provided results. | |

| Stability | Store at 0 to 8 °C. | [4] |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as an inhibitor of gluconeogenesis , the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors.[5][6] This inhibitory effect is central to its potential therapeutic applications.

Inhibition of Fructose-1,6-bisphosphatase

The primary molecular target for the gluconeogenesis-inhibiting activity of this compound is believed to be fructose-1,6-bisphosphatase (FBPase) . This enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key regulatory step in gluconeogenesis. By inhibiting FBPase, this compound effectively blocks the production of glucose in the liver.

The following diagram illustrates the central role of FBPase in gluconeogenesis and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common method involves the deamination and subsequent reduction of D-glucosamine. Another established procedure starts from D-mannitol.[3]

General Procedure from D-Mannitol (Conceptual Outline): This synthesis typically involves the selective protection of hydroxyl groups, followed by the formation of the anhydro ring and subsequent deprotection. The specific reagents and conditions can vary, and researchers should refer to detailed literature procedures for precise protocols.[3]

Purification

Purification of this compound is typically achieved through recrystallization or column chromatography.

Recrystallization: A common method for purifying solid organic compounds. The choice of solvent is critical and is often an alcohol or a mixture of solvents. For D-mannitol, various solvent systems including ethanol-water mixtures have been explored to obtain different polymorphs.[7]

Column Chromatography: For separating this compound from reaction byproducts or other carbohydrates, anion-exchange chromatography can be an effective technique. The separation can be performed using water as the mobile phase with regeneration of the column using solutions of sodium chloride and sodium hydroxide.

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The spectrum provides characteristic signals for the protons in the molecule, allowing for verification of its identity and purity.[8]

Biological Assays

Fructose-1,6-bisphosphatase Inhibition Assay: This assay measures the inhibitory effect of this compound on the activity of FBPase.

-

Principle: The activity of FBPase is determined by measuring the rate of conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. The amount of product formed can be quantified using a coupled enzyme assay that leads to the reduction of a chromophore, which can be measured spectrophotometrically.[9]

-

Protocol Outline:

-

Prepare a reaction mixture containing a buffer, magnesium chloride, fructose-1,6-bisphosphate, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding a source of FBPase (e.g., purified enzyme or cell lysate).

-

Incubate for a defined period at a controlled temperature.

-

Stop the reaction and measure the amount of fructose-6-phosphate produced using a suitable detection method.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Inhibition of Gluconeogenesis in Hepatocytes: This cell-based assay assesses the ability of this compound to inhibit glucose production in liver cells.

-

Principle: Primary hepatocytes or liver-derived cell lines are incubated with gluconeogenic precursors (e.g., lactate and pyruvate) in the presence or absence of the test compound. The amount of glucose released into the culture medium is then quantified.

-

Protocol Outline:

-

Isolate and culture primary hepatocytes or a suitable liver cell line.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Replace the medium with a glucose-free medium containing gluconeogenic substrates (e.g., lactate and pyruvate).

-

Incubate for a specific time period.

-

Collect the culture medium and measure the glucose concentration using a glucose oxidase-based assay.

-

Normalize the glucose production to the total protein content of the cells.

-

The following diagram outlines the general workflow for assessing the inhibition of gluconeogenesis in hepatocytes.

Potential Therapeutic Applications and Future Directions

The ability of this compound to inhibit gluconeogenesis makes it a compound of interest for the management of metabolic disorders characterized by excessive hepatic glucose production, such as type 2 diabetes. Further research is warranted to explore its therapeutic potential, including its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in preclinical and clinical studies. Additionally, its utility as a research tool for studying the regulation of gluconeogenesis remains significant.

References

- 1. 4.10. Fructose 1,6-bisphosphatase Inhibition Assay [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Gluconeogenesis by Boldine in the Perfused Liver: Therapeutical Implication for Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

An In-depth Technical Guide to 1,5-anhydro-D-mannitol (CAS: 492-93-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-anhydro-D-mannitol, also known as styracitol, is a naturally occurring sugar alcohol and an analog of D-fructose. Identified by the CAS number 492-93-3, this monosaccharide has garnered significant interest in the scientific community for its role as a potent inhibitor of gluconeogenesis and glycogenolysis. Its unique biological activities, coupled with its utility as an experimental control and a scaffold for targeted drug delivery, position it as a molecule of considerable importance in metabolic research and pharmaceutical development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological mechanisms, and experimental protocols related to this compound, serving as a vital resource for professionals in the field.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[1] Its structural and chemical properties are summarized in the table below, providing a compilation of data from various sources for comparative analysis.

| Property | Value | Source(s) |

| CAS Number | 492-93-3 | [2] |

| Molecular Formula | C₆H₁₂O₅ | [3][2] |

| Molecular Weight | 164.16 g/mol | [3][2] |

| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| Synonyms | Styracitol, 1,5-Anhydromannitol | [2] |

| Melting Point | 157 °C | |

| Boiling Point | 376.8 °C at 760 mmHg | [3] |

| Solubility | Soluble in water, DMF, DMSO, and MeOH. | [1] |

| XLogP3-AA | -2.1 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Appearance | White crystalline solid | [1] |

Synthesis and Preparation

The synthesis of this compound has been achieved through various routes, most notably from D-mannitol and D-glucosamine.

Synthesis from D-Mannitol

A common synthetic approach involves the acidic dehydration of D-mannitol. This method, while effective, can produce a mixture of anhydro isomers, necessitating careful purification.

Synthesis from D-Glucosamine

A well-established method for preparing 2,5-anhydro-D-mannitol involves the deamination and subsequent reduction of D-glucosamine.[4] This procedure offers a reliable route to the desired compound.

Experimental Protocol: Generalized Synthesis from a D-Glucose Derivative

While specific protocols vary, a general workflow for the synthesis of anhydro sugar derivatives like this compound from a protected glucose precursor can be outlined. This process typically involves the formation of a dithioacetal, followed by cyclization and deprotection steps. A representative, generalized protocol is described below.

Materials:

-

Penta-O-acetyl-D-glucose diethyl dithioacetal

-

3-Chloroperbenzoic acid

-

Sodium methoxide in methanol

-

Acetic anhydride

-

Pyridine

-

Solvents for reaction and chromatography (e.g., methanol, dichloromethane, hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Oxidation: A solution of 3-chloroperbenzoic acid in dichloromethane is added dropwise to a cooled solution of penta-O-acetyl-D-glucose diethyl dithioacetal in dichloromethane. The reaction is stirred for a specified time at a controlled temperature.

-

Cyclization: The resulting product from the oxidation step is dissolved in methanol. Sodium methoxide in methanol is added dropwise until the solution becomes basic, and the mixture is stirred at room temperature. The reaction is then neutralized using an acidic resin.

-

Acetylation: The crude product from the cyclization is acetylated using a mixture of acetic anhydride and pyridine.

-

Purification: The final product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

The following diagram illustrates a generalized workflow for the synthesis of anhydro sugar derivatives.

Biological Activity and Mechanism of Action

This compound is a well-documented inhibitor of two key metabolic pathways: gluconeogenesis and glycogenolysis. Its mechanism of action involves intracellular phosphorylation to form active metabolites that allosterically inhibit crucial enzymes in these pathways.

Inhibition of Gluconeogenesis and Glycogenolysis

In hepatocytes, this compound is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate. These phosphorylated derivatives act as inhibitors of key regulatory enzymes. Notably, this compound-1-phosphate has been shown to inhibit glycogen phosphorylase a, a critical enzyme in glycogenolysis.[5] Furthermore, the phosphorylated forms of this compound are believed to inhibit fructose-1,6-bisphosphatase, a rate-limiting enzyme in the gluconeogenic pathway. This dual inhibition leads to a significant reduction in hepatic glucose output.

The following diagram illustrates the proposed signaling pathway for the inhibition of gluconeogenesis and glycogenolysis by this compound.

Role in Drug Development and Research

Beyond its metabolic effects, this compound serves as a valuable tool in drug discovery and development.

-

Experimental Control: It is often used as an inactive analog and experimental control for 1,5-anhydrosorbitol, a marker for short-term glycemic control.[3]

-

Targeting GLUT5: The fructose transporter GLUT5 is overexpressed in certain types of cancer, making it an attractive target for drug delivery. 2,5-anhydro-D-mannitol, a structural isomer of this compound, has been used as a scaffold to develop fluorescent probes and drug conjugates that selectively target GLUT5-expressing cells.[6][7] This approach holds promise for the development of targeted cancer therapies and diagnostic agents.

-

Anti-aging Research: Recent studies have identified 2,5-anhydro-D-mannitol as a potential anti-aging compound, demonstrating its ability to extend the chronological lifespan of yeast. [ ]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of this compound and related sugar alcohols.

HPLC Method for Analysis

A validated HPLC method is crucial for accurate quantification in research and quality control settings. While specific parameters may be optimized for different sample matrices, a general method is outlined below.

Instrumentation:

-

HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Column: A column suitable for carbohydrate analysis, such as an amino-based or a ligand-exchange column (e.g., a column with a sulfonated divinylbenzene-styrene copolymer stationary phase).

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile/Water mixture or deionized water.

-

Flow Rate: Isocratic elution at a constant flow rate (e.g., 1.0 mL/min).

-

Column Temperature: Maintained at a constant elevated temperature (e.g., 35-85°C) to improve peak shape and resolution.

-

Injection Volume: Typically 10-20 µL.

-

Detection: Refractive Index (RI) or ELSD.

Experimental Protocol: HPLC Analysis of this compound

1. Standard Preparation:

- Prepare a stock solution of this compound of known concentration in the mobile phase.

- Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

2. Sample Preparation:

- Dissolve the sample containing this compound in the mobile phase.

- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. Chromatographic Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the calibration standards, starting with the lowest concentration, followed by the samples.

- Record the peak areas or heights for each injection.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area/height versus the concentration of the standards.

- Determine the concentration of this compound in the samples by interpolating their peak areas/heights from the calibration curve.

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

Conclusion

This compound is a multifaceted molecule with significant implications for metabolic research and drug development. Its ability to inhibit gluconeogenesis and glycogenolysis provides a valuable tool for studying hepatic glucose metabolism. Furthermore, its use as a scaffold for targeting the GLUT5 transporter opens up new avenues for the development of targeted therapies for cancer and other diseases. This technical guide has provided a detailed overview of the core aspects of this compound, offering a foundation for further research and application in the scientific and pharmaceutical industries. The structured presentation of quantitative data, detailed experimental methodologies, and visual representations of complex pathways aims to facilitate a deeper understanding and utilization of this important compound.

References

- 1. CAS 492-93-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H12O5 | CID 445184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:492-93-3 | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 1,5-Anhydro-D-mannitol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-mannitol, a naturally occurring polyol and an anhydro sugar derivative of D-mannitol, has been identified in various plant species. While its more prevalent counterpart, D-mannitol, has been extensively studied for its roles in stress tolerance and carbon storage, the specific physiological significance and metabolic pathways of this compound in plants remain an area of active investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including its biosynthesis, known concentrations, and the experimental protocols for its detection and quantification.

Data Presentation: Quantitative Occurrence of this compound in Plants

The available quantitative data for this compound in plants is currently limited. However, existing studies indicate that its concentration can be significant in certain species. The following table summarizes the reported quantitative data.

| Plant Species | Family | Tissue/Extract | Concentration | Analytical Method | Reference |

| Polygala rosmarinifolia | Polygalaceae | Whole Plant (Ethanol Extract) | 73.35% of total extract | GC-MS | [1] |

| Styrax officinalis | Styracaceae | Fruit | Detected (quantification not provided) | Not specified | [2] |

Biosynthesis of this compound in Plants

The complete biosynthetic pathway of this compound in higher plants has not yet been fully elucidated. However, based on identified enzymes and related metabolic routes in other organisms, a putative pathway can be proposed. The final step in the synthesis is the reduction of 1,5-anhydro-D-fructose. This reaction is catalyzed by 1,5-anhydro-D-fructose reductase .[3][4][5]

The precursor, 1,5-anhydro-D-fructose, is known to be produced from the degradation of starch and glycogen by the enzyme α-1,4-glucan lyase in fungi and red algae.[4][5] While the presence and activity of a similar lyase in higher plants for the synthesis of 1,5-anhydro-D-fructose is a critical, yet unconfirmed, step.

For context, the biosynthesis of the related and more abundant D-mannitol is well-established and proceeds from fructose-6-phosphate.[2][6]

Figure 1: Putative biosynthetic pathway of this compound in plants.

Physiological Role of this compound in Plants

The specific physiological functions of this compound in plants are not well understood. However, based on the established roles of its precursor, D-mannitol, it is hypothesized that this compound may also be involved in:

-

Osmotic Stress Tolerance: D-mannitol is a known osmoprotectant, accumulating in plant cells to maintain turgor and protect cellular structures during drought and salinity stress.[7][8][9][10][11] It is plausible that this compound contributes to this protective mechanism.

-

Carbon Storage: Polyols like mannitol can serve as a reserve of carbon that can be mobilized when needed for growth and metabolism.

-

Reactive Oxygen Species (ROS) Scavenging: D-mannitol has been shown to quench reactive oxygen species, thereby protecting the plant from oxidative damage during periods of stress.[6]

Further research is required to delineate the precise roles of this compound in these and other physiological processes.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction, derivatization (for GC-MS), and chromatographic separation and detection.

Extraction of this compound from Plant Tissues

This protocol is a general procedure and may require optimization for specific plant materials.

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind to a fine powder.

-

Solvent Extraction:

-

Weigh approximately 100 mg of the dried plant powder into a centrifuge tube.

-

Add 10 mL of 80% (v/v) ethanol.

-

Vortex thoroughly and incubate in a water bath at 80°C for 20 minutes, with intermittent vortexing.

-

Centrifuge at 4,000 x g for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete extraction.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water or a suitable solvent for subsequent analysis.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound. Due to its low volatility, derivatization is a necessary step.

Derivatization (Silylation):

-

Take an aliquot of the reconstituted plant extract and evaporate to complete dryness.

-

Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the reaction vial and heat at 70°C for 60 minutes.

-

Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 50-600.

Figure 2: General workflow for the GC-MS analysis of this compound.

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., refractive index detector - RID, or evaporative light scattering detector - ELSD) can also be used for the analysis of this compound.

HPLC Conditions (Example):

-

Column: A column suitable for sugar analysis, such as an amino-based or ion-exchange column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: Refractive Index Detector (RID).

-

Injection Volume: 20 µL.

Signaling Pathways

Currently, there is no direct evidence for the involvement of this compound in specific plant signaling pathways. However, the application of its precursor, D-mannitol, is known to induce stress-related signaling cascades in plants that do not naturally produce it. These responses include changes in gene expression related to stress defense and hormonal signaling. It is plausible that this compound could play a role in modulating these or similar pathways, but this remains an area for future research.

Figure 3: Simplified signaling cascade initiated by mannitol-induced osmotic stress.

Conclusion and Future Perspectives

This compound is an intriguing, yet understudied, component of the plant metabolome. While its presence has been confirmed in several plant species, and its concentration can be remarkably high in some cases, there are significant knowledge gaps that need to be addressed. Future research should focus on:

-

Expanding Quantitative Surveys: A broader screening of plant species is necessary to understand the distribution and concentration of this compound across the plant kingdom.

-

Elucidating the Biosynthetic Pathway: The identification and characterization of the enzymes responsible for the production of 1,5-anhydro-D-fructose in higher plants is crucial for a complete understanding of its biosynthesis.

-

Determining Physiological Functions: In-depth studies are needed to uncover the specific roles of this compound in plant growth, development, and stress responses.

-

Investigating Signaling Roles: Exploring the potential involvement of this compound in plant signaling pathways could reveal novel regulatory mechanisms.

A deeper understanding of the natural occurrence and function of this compound in plants holds promise for applications in agriculture, such as the development of stress-tolerant crops, and in the pharmaceutical industry, given the potential bioactivities of this and related compounds.

References

- 1. Catabolism of 1,5-Anhydro-d-Fructose in Sinorhizobium morelense S-30.7.5: Discovery, Characterization, and Overexpression of a New 1,5-Anhydro-d-Fructose Reductase and Its Application in Sugar Analysis and Rare Sugar Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 1,5-anhydro-D-fructose and its derivatives: biosynthesis, preparation and potential medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]

- 7. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of 1,5-Anhydro-D-mannitol in Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-mannitol (1,5-AM) is a naturally occurring polyol, a sugar alcohol, and an epimer of 1,5-anhydro-D-glucitol (1,5-AG). While its analogue, 1,5-AG, is a well-established marker for short-term glycemic control, the metabolic significance of 1,5-AM is less understood. This technical guide provides a comprehensive overview of the current knowledge on the role of this compound in carbohydrate metabolism, including its metabolic pathways, physiological effects, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced aspects of carbohydrate metabolism and the potential of novel biomarkers.

Metabolic Pathways of this compound

The metabolism of this compound is intricately linked with fructose and mannose metabolism. In certain microorganisms, such as the bacterium Sinorhizobium morelense, 1,5-AM is an intermediate in a novel metabolic pathway.[1] This pathway involves the reduction of 1,5-anhydro-D-fructose (1,5-AF) to this compound, which is then converted to D-mannose.[1]

The key enzyme in the formation of 1,5-AM from 1,5-AF is 1,5-anhydro-D-fructose reductase (this compound-forming) (EC 1.1.1.292).[2][3] This enzyme catalyzes the following reaction:

This compound + NADP+ ⇌ 1,5-anhydro-D-fructose + NADPH + H+ [3]

This reaction is reversible, indicating that 1,5-AM can be both synthesized from and converted back to 1,5-AF.

In fungi, mannitol metabolism is crucial for various physiological processes. While not directly involving this compound, the pathways for D-mannitol synthesis and degradation provide a broader context for understanding the metabolism of this class of compounds. In many fungi, D-mannitol is synthesized from fructose-6-phosphate via mannitol-1-phosphate, a reaction catalyzed by mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17).[4] Alternatively, D-fructose can be directly converted to D-mannitol by mannitol 2-dehydrogenase (EC 1.1.1.67).[5][6] The degradation of D-mannitol can proceed through the reverse reaction catalyzed by mannitol 2-dehydrogenase to form D-fructose or via mannitol dehydrogenase (EC 1.1.1.255) to produce D-mannose.[7]

Although the direct metabolic pathways of this compound in humans are not well-elucidated, it has been detected in human blood.[8] It is considered an exogenous compound, meaning it is primarily introduced into the body through diet.[8]

Metabolic pathway of this compound in Sinorhizobium morelense.

Physiological Role and Clinical Significance

The physiological role of this compound in humans is not as clearly defined as its analogue, 1,5-anhydro-D-glucitol (1,5-AG). 1,5-AG is a validated marker for short-term glycemic control, with its plasma concentration decreasing during periods of hyperglycemia due to competitive inhibition of its renal reabsorption by glucose.[9][10][11][12]

This compound is often considered an inactive analogue of 1,5-AG and has been used as an experimental control in studies.[13] However, some evidence suggests that it may have biological activities. For instance, 2,5-anhydro-D-mannitol, a structural isomer, has been shown to inhibit gluconeogenesis and glycogenolysis in hepatocytes and to increase food intake in rats.[14] It is plausible that this compound could have similar, albeit likely less potent, effects on carbohydrate metabolism.

A study on the fungus Aspergillus fumigatus highlighted the importance of mannitol in protecting against host defense mechanisms, suggesting a role for polyols in stress resistance.[15] While this is in a different biological context, it underscores the potential for sugar alcohols like this compound to have significant physiological roles.

Quantitative Data Summary

The following table summarizes the available quantitative data on this compound and related compounds.

| Parameter | Value | Organism/System | Reference |

| 1,5-Anhydro-D-fructose reductase | |||

| Molecular Weight | 35.1 kDa | Sinorhizobium morelense S-30.7.5 | [1] |

| Plasma Concentrations | |||

| 1,5-Anhydro-D-glucitol (non-diabetic) | 11.18 µg/ml (cutoff for diabetes screening) | Human | [9][11] |

| 1,5-Anhydro-D-glucitol (NIDDM) | Lower than non-diabetics | Human | [16] |

| Mannose (IDDM & NIDDM) | Positively correlated with glucose | Human | [16] |

| Enzyme Kinetics | |||

| Mannitol-1-phosphate dehydrogenase (kcat) | 10.6 s⁻¹ (D-mannitol 1-phosphate oxidation) | Aspergillus fumigatus | [15] |

| Mannitol 2-dehydrogenase (kcat) | 94 s⁻¹ (D-fructose reduction) | Aspergillus fumigatus | [15] |

Key Experimental Protocols

Measurement of this compound in Plasma

A common method for the quantitative analysis of this compound and other monosaccharides in biological fluids is gas chromatography-mass spectrometry (GC-MS).[16]

Protocol Outline:

-

Sample Preparation:

-

An internal standard (e.g., a deuterated version of the analyte) is added to the plasma sample.

-

Proteins are precipitated using a suitable agent (e.g., acetone) and removed by centrifugation.

-

The supernatant is dried under a stream of nitrogen.

-

-

Derivatization:

-

The dried residue is derivatized to increase the volatility of the sugar alcohols. This is typically done by oximation followed by silylation.

-

For example, hydroxylamine hydrochloride in pyridine can be used for oximation, followed by N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The compounds are separated on a capillary column (e.g., a DB-5 column).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized this compound and the internal standard.

-

-

Quantification:

-

The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

-

Workflow for GC-MS analysis of this compound in plasma.

Enzymatic Assay for Mannitol

An enzymatic method can also be employed for the measurement of mannitol in biological samples.[17] This method is based on the oxidation of mannitol to fructose by mannitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the mannitol concentration, can be measured fluorometrically or spectrophotometrically.

Protocol Outline:

-

Sample Preparation:

-

Serum or plasma samples are deproteinized.

-

-

Enzymatic Reaction:

-

The deproteinized sample is incubated with a reaction mixture containing:

-

Mannitol dehydrogenase (MDH)

-

β-NAD+

-

A suitable buffer (e.g., Tris-HCl, pH 8.0-9.0)

-

-

-

Detection:

-

The increase in absorbance at 340 nm (for spectrophotometry) or fluorescence (excitation ~340 nm, emission ~460 nm) due to the formation of NADH is measured.

-

-

Quantification:

-

The mannitol concentration is determined from a standard curve generated with known concentrations of mannitol.

-

Signaling Pathways

Currently, there is limited information available on specific signaling pathways directly involving this compound. However, its structural analogue, 2,5-anhydro-D-mannitol, is known to affect cellular energy status, leading to an increase in AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). AMPK is a central regulator of energy metabolism.

The effect of 2,5-anhydro-D-mannitol on food intake is thought to be mediated by a signal from the liver to the brain via the hepatic vagus nerve.[18] This suggests a potential role for anhydro-sugars in hepatic nutrient sensing and the regulation of feeding behavior.

Proposed logical relationship for the effect of anhydro-sugars on food intake.

Conclusion and Future Directions

This compound is a polyol with emerging significance in carbohydrate metabolism. While its role is not as well-defined as that of its analogue, 1,5-anhydro-D-glucitol, current research suggests its involvement in microbial metabolic pathways and potential, though less explored, physiological effects in mammals.

For researchers and drug development professionals, further investigation into the following areas is warranted:

-

Elucidation of Human Metabolic Pathways: A clearer understanding of how this compound is metabolized in humans is crucial.

-

Pharmacological Effects: Investigating whether this compound exhibits any of the metabolic effects observed with its isomers, such as the inhibition of gluconeogenesis, could open new avenues for therapeutic interventions.

-

Biomarker Potential: While 1,5-AG is an established biomarker, exploring whether 1,5-AM or the ratio of 1,5-AM to 1,5-AG could provide additional diagnostic or prognostic information in metabolic diseases is a promising area of research.

The development of more sensitive and specific analytical methods for the simultaneous quantification of various polyols in biological fluids will be instrumental in advancing our understanding of the complex interplay of these molecules in health and disease.

References

- 1. Catabolism of 1,5-Anhydro-d-Fructose in Sinorhizobium morelense S-30.7.5: Discovery, Characterization, and Overexpression of a New 1,5-Anhydro-d-Fructose Reductase and Its Application in Sugar Analysis and Rare Sugar Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EC 1.1.1.292 [iubmb.qmul.ac.uk]

- 3. 1,5-anhydro-D-fructose reductase (this compound-forming) - Wikipedia [en.wikipedia.org]

- 4. Mannitol-1-phosphate 5-dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mannitol Dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 7. Mannitol dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0244228) [hmdb.ca]

- 9. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 10. Plasma 1,5-anhydro-D-glucitol as new clinical marker of glycemic control in NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,5-Anhydro-D-glucitol evaluates daily glycemic excursions in well-controlled NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | CAS#:492-93-3 | Chemsrc [chemsrc.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Enzymes of mannitol metabolism in the human pathogenic fungus Aspergillus fumigatus--kinetic properties of mannitol-1-phosphate 5-dehydrogenase and mannitol 2-dehydrogenase, and their physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mannose, mannitol, fructose and 1,5-anhydroglucitol concentrations measured by gas chromatography/mass spectrometry in blood plasma of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An enzymatic method for measuring serum mannitol and its use in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

Physical properties of 1,5-anhydro-D-mannitol (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,5-anhydro-D-mannitol, a naturally occurring polyol and an important building block in medicinal chemistry. This document details its solubility in various solvents and its melting point, presenting quantitative data in a structured format. Furthermore, it outlines generalized experimental protocols for the determination of these properties and includes a visualization of a relevant biochemical pathway.

Core Physical Properties

This compound is a white, crystalline solid. Its physical characteristics are crucial for its handling, formulation, and application in research and drug development.

Data Presentation

The following tables summarize the key quantitative data regarding the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Property | Value (°C) |

| Melting Point | 155 - 157 |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | Extremely soluble (1000 g/L) | 25 |

| Dimethylformamide (DMF) | Soluble | Not Specified |

| Dimethyl sulfoxide (DMSO) | Soluble | Not Specified |

| Methanol (MeOH) | Soluble | Not Specified |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following sections describe generalized and widely accepted methods for these measurements. These protocols can be adapted by researchers for the specific analysis of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely used technique for this purpose.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end. The packing should be compact and to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This device typically consists of a heated block or an oil bath to ensure uniform heating of the capillary tube, a thermometer, and a magnifying lens for observation.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow.

Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its use in chemical reactions, formulations, and biological assays. A common method for determining solubility is the shake-flask method.

Methodology:

-

Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation and Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pore filter to obtain a clear supernatant.

-

Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with an appropriate detector is a common and accurate method for quantification. A calibration curve prepared with standard solutions of known concentrations of this compound is used to determine the concentration in the experimental sample.

-

Data Expression: The solubility is typically expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Signaling Pathways and Experimental Workflows

This compound is involved in certain enzymatic pathways. One such example is its formation from 1,5-anhydro-D-fructose, catalyzed by the enzyme 1,5-anhydro-D-fructose reductase.

Caption: Enzymatic conversion of 1,5-anhydro-D-fructose to this compound.

An In-depth Technical Guide to 1,5-anhydro-D-mannitol: A Derivative of D-mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-anhydro-D-mannitol, a cyclic ether derivative of D-mannitol, is a molecule of significant interest in biochemical and pharmaceutical research. Structurally, it is formed by the intramolecular dehydration of D-mannitol, resulting in a stable pyranose-like ring structure. Unlike its linear parent molecule, D-mannitol, which is widely used as an osmotic diuretic and a pharmaceutical excipient, this compound exhibits distinct biological activities. This guide provides a comprehensive overview of this compound, focusing on its synthesis from D-mannitol, its physicochemical properties in comparison to its parent compound, and its known biological roles, particularly in carbohydrate metabolism.

Physicochemical Properties: A Comparative Analysis

The structural difference between the linear D-mannitol and the cyclic this compound leads to distinct physicochemical properties. A summary of these key quantitative data is presented below for easy comparison.

| Property | This compound | D-mannitol |

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₄O₆ |

| Molecular Weight | 164.16 g/mol | 182.17 g/mol |

| Melting Point | 157 °C | 166-168 °C (β form) |

| Boiling Point | 376.8 °C at 760 mmHg | 290-295 °C at 3.5 mmHg |

| Density | 1.533 g/cm³ | 1.52 g/cm³ |

| Solubility in Water | Data not readily available | 216 g/L at 25 °C |

Synthesis of this compound from D-mannitol

The preparation of this compound from D-mannitol is a key process for obtaining this derivative for research purposes. The following is a logical workflow for this synthesis, based on established chemical principles.

Caption: Logical workflow for the synthesis of this compound from D-mannitol.

Experimental Protocol: Synthesis of this compound from D-mannitol

The following is a detailed, hypothetical experimental protocol based on the principles outlined in the work by Fletcher and Diehl. This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting.

Materials:

-

D-mannitol

-

Anhydrous pyridine

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Sodium hydroxide (NaOH)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Tosylation of D-mannitol:

-

Dissolve D-mannitol in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., chloroform).

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1,6-di-O-tosyl-D-mannitol.

-

-

Intramolecular Cyclization to form Dianhydromannitol:

-

Dissolve the crude 1,6-di-O-tosyl-D-mannitol in a suitable solvent (e.g., ethanol).

-

Add a solution of NaOH (2.2 equivalents) in water dropwise to the stirred solution at room temperature.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with dilute HCl.

-

Remove the solvent under reduced pressure and extract the residue with a suitable organic solvent.

-

Dry the organic extract and concentrate to yield crude 1,2:5,6-dianhydro-D-mannitol.

-

-

Reductive Opening to this compound:

-

Caution: This step involves the use of LiAlH₄, which is highly reactive. Perform this reaction under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

-

Suspend LiAlH₄ (excess) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Dissolve the crude 1,2:5,6-dianhydro-D-mannitol in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash them thoroughly with the solvent.

-

Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.

-

Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry) and by measuring its melting point.

-

Biological Significance and Metabolic Interactions

This compound is recognized for its role as an inhibitor of gluconeogenesis.[1] It is also a substrate for the enzyme 1,5-anhydro-D-fructose reductase, which catalyzes its conversion to 1,5-anhydro-D-fructose. The following diagram illustrates these known metabolic interactions.

Caption: Known metabolic interactions of this compound.

Applications in Drug Development and Research

The unique biological activities of this compound make it a valuable tool in several areas of research and drug development:

-

Metabolic Research: As an inhibitor of gluconeogenesis, it serves as a chemical probe to study the regulation of glucose homeostasis.

-

Experimental Control: It is used as an inactive analogue and experimental control for 1,5-anhydrosorbitol (1,5-AG), a clinical marker for short-term glycemic control.

-

Enzyme Studies: It is a substrate for studying the kinetics and mechanism of 1,5-anhydro-D-fructose reductase.

Conclusion

This compound, a derivative of D-mannitol, possesses distinct physicochemical and biological properties that make it a molecule of interest for scientific investigation. Its synthesis from a readily available starting material, D-mannitol, allows for its accessibility in research settings. The inhibitory effect of this compound on gluconeogenesis and its role in specific enzymatic reactions highlight its potential as a tool for studying carbohydrate metabolism and for the development of new therapeutic agents. Further research into its metabolic fate and potential off-target effects will be crucial for fully understanding its pharmacological profile.

References

Spectroscopic Profile of 1,5-anhydro-D-mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data available for 1,5-anhydro-D-mannitol. The information is presented to be a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed spectroscopic characterization of this compound.

Core Spectroscopic Data

The following tables summarize the available quantitative NMR and MS data for this compound and its derivatives. It is important to note that while experimental ¹H NMR data for the underivatized compound is available, experimental ¹³C NMR and high-resolution mass spectrometry data for the underivatized form were not found in publicly accessible databases. Therefore, data for derivatized forms are presented to provide the closest available spectroscopic information.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data sourced from an experimental spectrum in D₂O. |

Specific peak assignments, multiplicities, and coupling constants from the experimental spectrum were not explicitly detailed in the source material. A representative experimental ¹H NMR spectrum is available in the cited literature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| No experimental ¹³C NMR data for the underivatized compound was found. Predicted data is available in some databases but is not included here to maintain a focus on experimental results. |

Table 3: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | Mass-to-Charge Ratio (m/z) | Ion Type |

| This compound | N/A | 164.0685 | [M] (Monoisotopic Mass) |

| TBDMS Derivative of this compound | GC-MS (Predicted) | Various fragments | [M]+• |

| Acetylated and Methylated Derivative of this compound | N/A | 248.1259 | [M]+ |

Note: The monoisotopic mass of the underivatized compound is provided from a predicted GC-MS spectrum of its TBDMS derivative.[1] The mass of the acetylated and methylated derivative is also available.[2]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for polyols like this compound are crucial for reproducibility and data comparison. The following are generalized protocols based on common practices for analyzing such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Solvent Selection: Deuterated water (D₂O) is a common solvent for underivatized polyols due to their high polarity. For derivatized, less polar forms, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) may be used.

-

Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended.

-

Procedure:

-

Accurately weigh the desired amount of this compound.

-

Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the instrument's detection coil (typically ~4-5 cm).

-

Cap the NMR tube and carefully label it.

-

2. ¹H NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering approximately -1 to 10 ppm.

-

Temperature: 298 K (25 °C).

-

3. ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer with a sensitive probe.

-

Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering approximately 0 to 150 ppm.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

For Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

The solvent system should be compatible with the chosen chromatography method and ionization source.

-

-

For Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization is typically required to increase the volatility of the polyol. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

The derivatized sample is then dissolved in a volatile organic solvent such as hexane or dichloromethane.

-

2. LC-MS Analysis:

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like polyols.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to aid ionization.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules. Both positive and negative ion modes should be explored.

-

Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through collision-induced dissociation (CID).

-

3. GC-MS Analysis:

-

Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to elute the derivatized compound.

-

-

Mass Spectrometry:

-

Ionization Source: Electron ionization (EI) at 70 eV is standard.

-

Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pure compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1,5-anhydro-D-mannitol: An Anhydro Sugar Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-anhydro-D-mannitol, a structurally unique anhydro sugar alcohol, has garnered increasing interest within the scientific community. Its distinct physicochemical properties and biological activities, particularly its role as a modulator of carbohydrate metabolism, position it as a molecule of significant interest for further investigation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and analytical quantification. A key focus is placed on its biochemical mechanism of action as an inhibitor of gluconeogenesis and its potential applications in drug development, supported by detailed experimental methodologies and visual pathway diagrams.

Introduction

This compound is a derivative of the sugar alcohol D-mannitol, characterized by an intramolecular ether linkage between the C1 and C5 positions, forming a stable six-membered tetrahydropyran ring. This structural feature confers unique chemical and biological properties that distinguish it from its parent molecule and other sugar alcohols. Notably, it is recognized for its role in the regulation of carbohydrate metabolism. This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug discovery and development, consolidating key information on the synthesis, analysis, and biological functions of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis in a research and development setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 492-93-3 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 157 °C | |

| Solubility | Freely soluble in water | |

| Optical Rotation | Specific rotation value | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Topological Polar Surface Area | 90.2 Ų | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the cyclization of D-mannitol being a common approach. While detailed proprietary methods may exist, a general conceptual workflow for its synthesis from D-mannitol is outlined below. Another reported method involves the deamination and reduction of D-glucosamine.[2]

Conceptual Experimental Workflow for Synthesis from D-mannitol

The synthesis of this compound from D-mannitol typically involves the selective protection of hydroxyl groups, followed by activation of the C1 and C5 hydroxyls to facilitate intramolecular cyclization, and subsequent deprotection.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodology: Quantitative Analysis by HPLC-RID

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a suitable method for the quantitative analysis of this compound, as it does not require a chromophore. A validated method for the analysis of related sugar alcohols can be adapted for this purpose.

Experimental Protocol for HPLC-RID Analysis

This protocol provides a general framework for the quantitative analysis of this compound. Method validation and optimization are crucial for specific applications.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Refractive Index Detector (RID)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: A column suitable for sugar alcohol separation, such as a ligand-exchange column (e.g., with a calcium or lead form cation exchange resin) is often used. A common example is a Shodex SUGAR SP0810 column.[3]

-

Mobile Phase: Degassed, deionized water is typically used as the mobile phase.[3]

-

Flow Rate: A flow rate of around 0.5 mL/min is a common starting point.[3]

-

Column Temperature: The column is often heated to enhance separation, typically around 80-85°C.[3][4]

-

Injection Volume: 10-20 µL.

-

Detector Temperature: The RID should be maintained at a stable temperature, often around 40°C.

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the prepared samples.

-

Construct a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biochemical Pathways and Mechanism of Action

This compound is an analog of D-fructose and exerts its primary biological effects by interfering with carbohydrate metabolism, specifically inhibiting gluconeogenesis and glycogenolysis.[5]

Inhibition of Gluconeogenesis

The inhibitory effect of this compound on gluconeogenesis is mediated by its intracellular phosphorylation. Inside the cell, it is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate. This latter metabolite acts as a potent allosteric activator of pyruvate kinase and an inhibitor of fructose-1,6-bisphosphatase, key regulatory enzymes in the gluconeogenic and glycolytic pathways.[6] The activation of pyruvate kinase shifts the metabolic flux away from gluconeogenesis towards glycolysis, while the inhibition of fructose-1,6-bisphosphatase directly blocks a key step in the gluconeogenic pathway. This leads to a decrease in glucose production from non-carbohydrate precursors like lactate and pyruvate.[7]

Caption: Mechanism of gluconeogenesis inhibition by this compound.

Applications in Drug Development

The unique properties of this compound make it a molecule of interest in several areas of drug development.

As a Chiral Precursor in Synthesis

While D-mannitol is widely used as a chiral starting material in the synthesis of various complex molecules and pharmaceuticals, the direct use of this compound as a chiral precursor is less documented in readily available literature.[8] However, its rigid ring structure and defined stereochemistry make it a potentially valuable building block for the synthesis of novel chiral compounds. Its derivatives could serve as scaffolds for the development of new therapeutic agents.

As a Research Tool for Studying Carbohydrate Metabolism

Due to its specific inhibitory effects on gluconeogenesis and glycogenolysis, this compound serves as a valuable research tool for studying the regulation of carbohydrate metabolism.[9][10] It can be used in cellular and animal models to investigate the physiological and pathological consequences of impaired glucose production.

Potential Therapeutic Applications

The ability of this compound to lower glucose production suggests its potential as a therapeutic agent for conditions characterized by excessive hepatic glucose output, such as type 2 diabetes. Further research is warranted to explore its efficacy and safety in preclinical and clinical settings.

Conclusion

This compound is a fascinating anhydro sugar alcohol with distinct chemical and biological properties. Its ability to modulate key pathways in carbohydrate metabolism, particularly its inhibitory effect on gluconeogenesis, makes it a subject of considerable scientific interest. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and biochemical mechanisms of action. The detailed methodologies and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this promising molecule and its potential applications in medicine and biotechnology.

References

- 1. This compound | C6H12O5 | CID 445184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 7. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Anhydro-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key isomers of anhydro-D-mannitol, focusing on their characteristics, synthesis, and biological activities. The information is presented to facilitate research and development in fields ranging from medicinal chemistry to materials science.

Introduction to Anhydro-D-mannitol Isomers

Anhydro-D-mannitol isomers are derivatives of the sugar alcohol D-mannitol from which one or more water molecules have been removed intramolecularly. This process results in the formation of cyclic ether structures, leading to a variety of isomers with distinct physicochemical and biological properties. These compounds are of significant interest due to their presence in nature, their utility as chiral building blocks in synthesis, and their potential as therapeutic agents. This guide will focus on the monoanhydro isomers (1,4-anhydro-D-mannitol, 1,5-anhydro-D-mannitol, and 2,5-anhydro-D-mannitol) and a common dianhydro isomer (1,4:3,6-dianhydro-D-mannitol or isomannide).

Physicochemical Characteristics

The structural variations among the anhydro-D-mannitol isomers give rise to different physical and chemical properties. A summary of their key quantitative data is presented in Table 1 for easy comparison.

Table 1: Physicochemical Properties of Anhydro-D-mannitol Isomers

| Property | 1,4-Anhydro-D-mannitol | This compound | 2,5-Anhydro-D-mannitol | 1,4:3,6-Dianhydro-D-mannitol (Isomannide) |

| CAS Number | 7726-97-8 | 492-93-3 | 41107-82-8 | 641-74-7 |

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ | C₆H₁₂O₅ | C₆H₁₀O₄ |

| Molecular Weight ( g/mol ) | 164.16[1] | 164.16[2] | 164.16[3] | 146.14 |

| Melting Point (°C) | 145[4] | 155[5] | 101-102[3] | 81-84 |

| Boiling Point (°C) | 416.2±35.0 at 760 mmHg | 376.8 at 760 mmHg[5] | 416.2±35.0 at 760 mmHg[6] | - |

| Specific Rotation | Not available | Not available | +56.7° (c=1, H₂O, 19°C)[6] | +89° (c=3, H₂O, 25°C)[7] |

| Solubility | Water, DMSO, MeOH[3] | Soluble in water[8] | DMSO, H₂O, MeOH[3] | Soluble in water |

Biological Activity and Signaling Pathways

Among the isomers, 2,5-anhydro-D-mannitol (2,5-AM) has been the most extensively studied for its biological effects. It acts as a fructose analog and a potent metabolic inhibitor with significant effects on hepatic glucose metabolism.[9]

Mechanism of Action of 2,5-Anhydro-D-mannitol

2,5-AM inhibits gluconeogenesis and glycogenolysis in the liver.[9] Upon entering hepatocytes, it is phosphorylated to 2,5-anhydro-D-mannitol-1-phosphate and subsequently to 2,5-anhydro-D-mannitol-1,6-bisphosphate.[1] These phosphorylated metabolites are responsible for its metabolic effects. The accumulation of these metabolites leads to the trapping of intracellular phosphate and a subsequent decrease in cellular ATP levels.[10]

This depletion of hepatic ATP is believed to be a key signal for initiating a feeding response. The metabolic stress in the liver is transduced into a neural signal, likely via the vagus nerve, which then stimulates hunger.[5][11] Studies have shown that 2,5-AM increases intracellular sodium and calcium levels in hepatocytes, suggesting a role for ion fluxes in the signaling cascade that communicates the liver's energy status to the brain.[5][12]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for 2,5-anhydro-D-mannitol in hepatocytes.

Caption: Proposed mechanism of 2,5-anhydro-D-mannitol inducing a hunger response.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of anhydro-D-mannitol isomers are crucial for their further investigation. The following sections provide generalized protocols that can be adapted for specific isomers.

Synthesis Protocols

4.1.1. General Procedure for the Synthesis of 2,5-Anhydro-D-mannitol

This procedure is based on the deamination and reduction of D-glucosamine.[13]

-

Materials: D-glucosamine, sodium nitrite, acetic acid, sodium borohydride, deionized water, ethanol.

-

Procedure:

-

Dissolve D-glucosamine in deionized water.

-

Cool the solution in an ice bath and slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

-

Acidify the reaction mixture with acetic acid and stir for the recommended time to allow for deamination.

-

After the deamination is complete, add sodium borohydride portion-wise to the reaction mixture to reduce the intermediate aldehyde.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol).

-

Characterize the final product by NMR and mass spectrometry.

-

4.1.2. General Procedure for the Synthesis of Isomannide (1,4:3,6-Dianhydro-D-mannitol)

This procedure involves the double dehydration of D-mannitol.[14]

-

Materials: D-mannitol, acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), high-boiling point solvent (e.g., toluene, xylene).

-

Procedure:

-

Suspend D-mannitol in a high-boiling point solvent.

-

Add a catalytic amount of a strong acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-